molecular formula C9H9ClFN B1506492 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine CAS No. 920501-73-1

1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Cat. No.: B1506492
CAS No.: 920501-73-1
M. Wt: 185.62 g/mol
InChI Key: DLPSXTWWWRHQEI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine, also known by its IUPAC name this compound, is a research chemical with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropanecarboxylic acid or its derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

920501-73-1

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

DLPSXTWWWRHQEI-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC(=C(C=C2)F)Cl)N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)Cl)N

Origin of Product

United States

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